molecular formula C12H20N2O B3155414 (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine CAS No. 799260-48-3

(3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine

Cat. No.: B3155414
CAS No.: 799260-48-3
M. Wt: 208.3 g/mol
InChI Key: VXJSWDKAIDAQOB-UHFFFAOYSA-N
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Description

It has a molecular formula of C12H20N2O and a molecular weight of 208.3 g/mol. This compound is primarily used in proteomics research .

Preparation Methods

The preparation of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine involves several synthetic routes. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

(3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include boron reagents, palladium catalysts, and other organometallic compounds . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyridine ring.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is used to study the function of nicotinic acetylcholine receptors and their role in various physiological processes. In medicine, it has potential therapeutic applications for the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine involves its interaction with nicotinic acetylcholine receptors. These receptors are ion channels that mediate the effects of the neurotransmitter acetylcholine. By binding to these receptors, the compound modulates their activity and influences various signaling pathways involved in cognitive function, memory, and learning.

Comparison with Similar Compounds

(3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine is unique in its structure and function compared to other similar compounds. Some similar compounds include other nicotinic acetylcholine receptor agonists such as nicotine and varenicline. While these compounds share a common mechanism of action, this compound has distinct pharmacological properties that make it a valuable tool for scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-propan-2-yloxy-N-(pyridin-4-ylmethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-11(2)15-9-3-6-14-10-12-4-7-13-8-5-12/h4-5,7-8,11,14H,3,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJSWDKAIDAQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228263
Record name N-[3-(1-Methylethoxy)propyl]-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799260-48-3
Record name N-[3-(1-Methylethoxy)propyl]-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=799260-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(1-Methylethoxy)propyl]-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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